

Application Note: Solid-Phase Synthesis of Neurotensin (1-8)

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Compound of Interest		
Compound Name:	Neurotensin (1-8)	
Cat. No.:	B1584057	Get Quote

Introduction Neurotensin (NT) is a 13-amino acid neuropeptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu. The N-terminal fragment, **Neurotensin (1-8)** (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg), is a significant component for studying the structure-activity relationship of the full peptide. Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy is the standard method for obtaining high-purity synthetic peptides for research and drug development. This protocol outlines the manual synthesis of **Neurotensin** (1-8) on a 2-chlorotrityl chloride resin, followed by cleavage, deprotection, and purification.

Experimental Protocols Materials and Reagents

The following table summarizes the key reagents and materials required for the synthesis, cleavage, and purification of **Neurotensin (1-8)**.



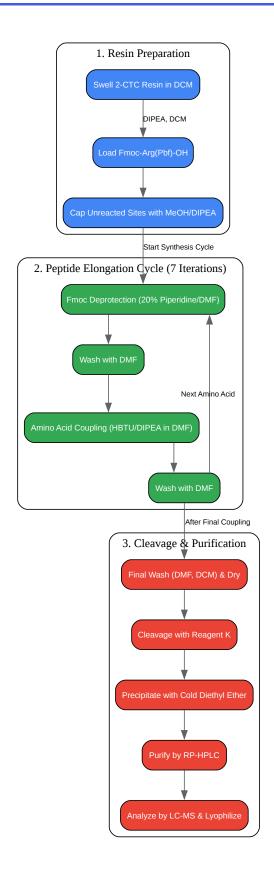
Category	Item	Purpose
Solid Support (Resin)	2-Chlorotrityl chloride (2-CTC) resin, 100-200 mesh	Insoluble support for peptide elongation
Solvents	Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diethyl ether (cold), Acetonitrile (ACN, HPLC grade), Deionized Water (HPLC grade)	Resin swelling, washing, and HPLC
Amino Acid Derivatives	Fmoc-Arg(Pbf)-OH[1][2], Fmoc-Pro-OH, Fmoc- Lys(Boc)-OH[3], Fmoc- Asn(Trt)-OH[4], Fmoc- Glu(OtBu)-OH, Fmoc-Tyr(tBu)- OH, Fmoc-Leu-OH, Fmoc- pGlu-OH	Building blocks for peptide synthesis
Coupling Reagents	O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), N,N-Diisopropylethylamine (DIPEA)	Activation of amino acid carboxyl groups
Deprotection Reagent	20% (v/v) Piperidine in DMF	Removal of N-terminal Fmoc group
Cleavage & Deprotection	Reagent K: Trifluoroacetic acid (TFA), Phenol, Thioanisole, Deionized Water, 1,2- Ethanedithiol (EDT)	Cleavage from resin and side- chain deprotection
Purification Reagents	0.1% (v/v) TFA in Deionized Water (Mobile Phase A), 0.1% (v/v) TFA in Acetonitrile (Mobile Phase B)	RP-HPLC mobile phases



Synthesis Workflow Diagram

The diagram below illustrates the complete workflow for the solid-phase synthesis of **Neurotensin (1-8)**.





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Caption: Workflow for the solid-phase synthesis of **Neurotensin (1-8)**.



Detailed Synthesis Protocol

The synthesis is based on a 0.1 mmol scale.

Step 1: Resin Preparation and First Amino Acid Loading

- Place 2-chlorotrityl chloride resin (e.g., 150 mg, ~0.1 mmol assuming 0.67 mmol/g loading) in a fritted reaction vessel.
- Swell the resin in DCM (3 mL) for 30 minutes. Drain the DCM.
- In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.2 mmol, 2 eq.) and DIPEA (0.4 mmol, 4 eq.) in 2 mL of DCM.
- Add the amino acid solution to the swollen resin and agitate for 2 hours at room temperature.
- To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 2 mL) and agitate for 15 minutes.
- Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Step 2: Iterative Peptide Elongation This cycle is repeated for each subsequent amino acid in the sequence: Pro, Lys(Boc), Asn(Trt), Glu(OtBu), Tyr(tBu), Leu, and finally pGlu.

- Fmoc Deprotection: Add 20% piperidine in DMF (3 mL) to the resin and agitate for 3 minutes.
 Drain. Add a fresh 3 mL of 20% piperidine in DMF and agitate for 7 minutes.
- Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 3 mL) to remove all traces of piperidine.
- Amino Acid Coupling:
 - In a separate vial, pre-activate the next Fmoc-amino acid (0.3 mmol, 3 eq.) with HBTU (0.3 mmol, 3 eq.) and DIPEA (0.6 mmol, 6 eq.) in DMF (2 mL) for 2-3 minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate the mixture for 45-60 minutes at room temperature.



- To monitor coupling completion, a Kaiser test can be performed on a small sample of beads.
- Washing: Drain the coupling solution and wash the resin with DMF (3 x 3 mL).
- Repeat the deprotection and coupling cycle for all amino acids in the sequence.

Step 3: Cleavage and Deprotection

- After the final coupling, wash the peptidyl-resin with DMF (3x), DCM (3x), and Methanol (3x).
- Dry the resin thoroughly under a high vacuum for at least 2 hours.
- Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v/v/v). Caution: Prepare in a fume hood.
- Add the freshly prepared Reagent K (3 mL) to the dry resin and agitate at room temperature for 2-3 hours.
- Filter the cleavage mixture into a clean collection tube. Rinse the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing 30 mL of cold diethyl ether.
- Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold diethyl ether.
- Dry the crude peptide pellet under vacuum.

Step 4: Purification and Analysis

- Dissolve the crude peptide in a minimal amount of Mobile Phase A (0.1% TFA in water).
- Purify the peptide using preparative reversed-phase HPLC (RP-HPLC) with a C18 column.
- Apply a linear gradient of Mobile Phase B (0.1% TFA in ACN) against Mobile Phase A. A typical gradient might be 5-65% B over 60 minutes.



- Monitor the elution at 214 nm and 280 nm and collect fractions corresponding to the main peak.
- Analyze the collected fractions for purity by analytical RP-HPLC and confirm the molecular weight by mass spectrometry (e.g., LC-MS or MALDI-TOF).
- Pool the pure fractions (>95% purity) and lyophilize to obtain the final peptide as a white, fluffy powder.

Quantitative Data Summary

The following tables provide typical quantitative parameters for the synthesis and expected results.

Table 1: Reagent Stoichiometry and Reaction Times

Step	Reagent	Equivalents (relative to resin loading)	Typical Time
First AA Loading	Fmoc-Arg(Pbf)-OH / DIPEA	2/4	2 hours
Fmoc Deprotection	20% Piperidine in DMF	-	3 + 7 minutes
Amino Acid Coupling	Fmoc-AA / HBTU / DIPEA	3/3/6	45-60 minutes
Final Cleavage	Reagent K	-	2-3 hours

Table 2: Expected Yield and Purity



Parameter	Expected Outcome	Notes
Crude Peptide Purity	50-80%	Highly sequence-dependent. Assessed by analytical RP-HPLC.
Final Purity (Post-HPLC)	>95%	Standard for most research applications. Can be increased to >98% with careful fraction collection.
Overall Yield	10-30%	Calculated based on the initial resin loading. Varies significantly with sequence length and difficulty.
Final Product	White, lyophilized powder	Store at -20°C or lower.

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